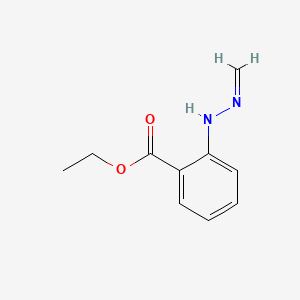

Ethyl 2-(2-methylenehydrazino)benzoate

Description

Ethyl 2-(2-methylenehydrazino)benzoate is a benzoate ester derivative featuring a methylenehydrazino (-NH-NH-CH2-) substituent at the 2-position of the aromatic ring. The methylenehydrazino group enables diverse derivatization pathways, such as condensation with carbonyl compounds to form hydrazones or participation in heterocyclic syntheses (e.g., pyrazolines or thiadiazoles) . Its benzoate core contributes to lipophilicity, influencing solubility and pharmacokinetic properties.

Properties

CAS No. |

150483-61-7 |

|---|---|

Molecular Formula |

C10H12N2O2 |

Molecular Weight |

192.218 |

IUPAC Name |

ethyl 2-(2-methylidenehydrazinyl)benzoate |

InChI |

InChI=1S/C10H12N2O2/c1-3-14-10(13)8-6-4-5-7-9(8)12-11-2/h4-7,12H,2-3H2,1H3 |

InChI Key |

LARHAYHUGATILY-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=CC=C1NN=C |

Synonyms |

Benzoic acid, 2-(methylenehydrazino)-, ethyl ester (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Key Compounds

*Calculated based on formula C10H12N2O2.

†Calculated for C10H11N3O2S.

Key Observations:

- Core Structure Influence: this compound shares the benzoate ester backbone with Ethyl 4-(dimethylamino)benzoate, but the latter’s 4-dimethylamino group enhances electron-donating properties, improving reactivity in polymerization reactions . In contrast, the methylenehydrazino group in the target compound facilitates nucleophilic reactions (e.g., with aldehydes) to form hydrazones .

Key Observations:

- Hydrazine-Based Synthesis: The target compound and benzothiazole derivatives (e.g., Ethyl 2-benzothiazolyl acetohydrazide) both utilize hydrazine hydrate for introducing the hydrazino group, but the latter requires a benzothiazole precursor .

- Functional Group Compatibility: The methylenehydrazino group in this compound allows bromination (as seen in ) for further derivatization, whereas benzothiazole derivatives are more suited for cyclocondensation .

Table 3: Comparative Bioactivity and Properties

*Predicted using ChemDraw software.

Key Observations:

- Lipophilicity : The higher LogP of benzothiazole derivatives correlates with enhanced membrane permeability, explaining their broader antimicrobial applications compared to the target compound .

- Bioactivity: While this compound is primarily a synthetic intermediate, its derivatives (e.g., pyrazolines) exhibit neuroactive properties, unlike the antidiabetic activities of benzothiazole hydrazides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.